N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(oxan-4-yloxy)acetamide
Description
N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(oxan-4-yloxy)acetamide is a synthetic organic compound featuring a thiophene ring substituted with a 2,2-dimethylpropanoyl group and an oxan-4-yloxyacetamide moiety
Properties
IUPAC Name |
N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(oxan-4-yloxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)14(19)12-6-9-22-15(12)17-13(18)10-21-11-4-7-20-8-5-11/h6,9,11H,4-5,7-8,10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMCPJYZRGOBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(SC=C1)NC(=O)COC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with thiophene, 2,2-dimethylpropanoyl chloride, and oxan-4-yloxyacetic acid.
Step 1 Acylation of Thiophene: Thiophene is acylated using 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 3-(2,2-dimethylpropanoyl)thiophene.
Step 2 Esterification: Oxan-4-yloxyacetic acid is esterified with an appropriate alcohol under acidic conditions to form oxan-4-yloxyacetate.
Step 3 Amide Formation: The final step involves the reaction of 3-(2,2-dimethylpropanoyl)thiophene with oxan-4-yloxyacetate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(oxan-4-yloxy)acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the 2,2-dimethylpropanoyl moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation using bromine or chlorination.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Alcohol derivatives of the original compound
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
Chemistry
In chemistry, N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(oxan-4-yloxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
This compound may serve as a probe in biological studies to investigate the interactions of thiophene derivatives with biological macromolecules. Its structural features could be exploited to design inhibitors or modulators of specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential pharmacological properties. The presence of the thiophene ring and the acetamide moiety suggests it might interact with biological targets relevant to diseases such as cancer or inflammation.
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